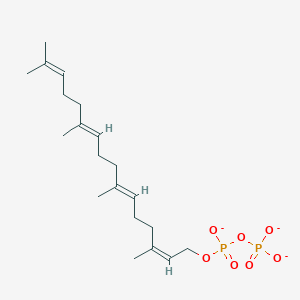

omega,E,E,Z-geranylgeranyl diphosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H33O7P2-3 |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

[oxido-[(2Z,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate |

InChI |

InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3/b18-11+,19-13+,20-15- |

InChI Key |

OINNEUNVOZHBOX-KWBDAJKESA-K |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C |

Origin of Product |

United States |

Chemical Structure and Nomenclature of ω,e,e,z Geranylgeranyl Diphosphate

Enzymatic Formation of ω,E,E,Z-Geranylgeranyl Diphosphate

The formation of ω,E,E,Z-geranylgeranyl diphosphate is a specialized process catalyzed by a specific subset of prenyltransferases. These enzymes, known as Z-prenyltransferases, are distinct from their E-prenyltransferase counterparts in their stereochemical control over the newly formed double bond.

Identification of Specific ω,E,E,Z-Geranylgeranyl Diphosphate Synthases

The enzyme responsible for the synthesis of ω,E,E,Z-geranylgeranyl diphosphate is dehydrodolichyl diphosphate synthase. nih.gov Research has identified and characterized geranylgeranyl diphosphate synthase (GGPPS) genes from various organisms, including mice and humans. nih.gov These enzymes catalyze the formation of E,E,E-geranylgeranyl diphosphate (GGPP), a crucial precursor for a wide range of biological molecules. nih.govmdpi.com While GGPPS typically produces the all-E isomer, specific synthases are responsible for the generation of the Z-isomer. For instance, studies have identified GGPPS genes in Tripterygium wilfordii that are implicated in the biosynthesis of triptolide, a diterpenoid natural product. nih.gov Furthermore, a functional GGPPS gene, crtE, has been cloned from Sporobolomyces pararoseus, which is involved in carotenoid biosynthesis. frontiersin.org These findings highlight the diversity of GGPPS enzymes and their roles in producing specific isomers of geranylgeranyl diphosphate for various metabolic pathways.

Substrate Preferences and Kinetic Parameters of Z-Prenyltransferases

Z-prenyltransferases exhibit distinct substrate preferences and kinetic parameters that govern their catalytic efficiency. These enzymes utilize allylic diphosphates, such as farnesyl diphosphate (FPP), and condense them with IPP to form the elongated polyprenyl chain. nih.govresearchgate.net The kinetic analysis of these enzymes often reveals a strong preference for specific allylic primers. For example, rat liver geranylgeranyl diphosphate synthase demonstrates varying relative velocities with different substrates, including dimethylallyl diphosphate, geranyl diphosphate, and farnesyl diphosphate. capes.gov.br

The kinetic behavior of these enzymes can be influenced by the nature of both the prenyl donor (allylic diphosphate) and the prenyl acceptor (IPP). Studies on coumarin-substrate transmembrane prenyltransferases have shown that mutations can significantly alter the apparent Michaelis constant (Km) values for the acceptor substrate, thereby affecting the enzyme's regiospecificity. oup.com This indicates that the interaction with the acceptor substrate is a key determinant of the enzyme's catalytic properties.

| Enzyme/System | Allylic Substrate | Product | Key Findings |

| Rat Liver Microsomal Dehydrodolichyl Diphosphate Synthase | Farnesyl Diphosphate | Z,E,E-Geranylgeranyl Diphosphate | The enzyme releases Z,E,E-geranylgeranyl diphosphate as the first intermediate. nih.gov |

| Rat Liver Geranylgeranyl Diphosphate Synthase | Farnesyl Diphosphate | E,E,E-Geranylgeranyl Diphosphate | The enzyme shows the highest relative velocity with farnesyl diphosphate compared to other allylic substrates. capes.gov.br |

| Sporobolomyces pararoseus CrtE (GGPPS) | Farnesyl Diphosphate | Geranylgeranyl Diphosphate | The enzyme preferentially utilizes FPP for the condensation reaction with IPP. frontiersin.org |

| Tripterygium wilfordii GGPPS | - | Geranylgeranyl Diphosphate | Multiple GGPPS genes are involved in the biosynthesis of diterpenoids like triptolide. nih.gov |

Evidence from Rat Liver Microsomes in Z,E,E-Geranylgeranyl Diphosphate Synthesis

Seminal studies utilizing rat liver microsomes have provided direct evidence for the enzymatic formation of Z,E,E-geranylgeranyl diphosphate. nih.gov These experiments demonstrated that microsomes, in the presence of a detergent like Triton X-100, could catalyze the synthesis of this specific isomer from farnesyl diphosphate and isopentenyl diphosphate. nih.gov The research further suggested that the microsomal dehydrodolichyl diphosphate synthase is the enzyme responsible, and it has the characteristic of releasing Z,E,E-geranylgeranyl diphosphate as an initial product when FPP is used as the starting allylic substrate. nih.gov Similar enzymatic activity was also observed in microsomal preparations from the livers of mice and hamsters. nih.gov However, metabolic labeling studies in rat liver slices did not show an accumulation of Z,E,E-geranylgeranyl (di)phosphate, suggesting its transient nature as an intermediate in the biosynthesis of longer-chain dolichols. nih.gov

Mechanistic Insights into Z-Prenyltransferase Catalysis

The catalytic mechanism of Z-prenyltransferases is a fascinating area of study, revealing how these enzymes achieve their remarkable stereochemical control. The process involves a series of well-orchestrated chemical steps within the enzyme's active site.

Ionization-Condensation-Elimination Reaction Pathway and Stereocontrol

The fundamental mechanism of prenyltransferases, including those that synthesize Z-isomers, follows an ionization-condensation-elimination pathway. acs.orgnih.gov This process begins with the ionization of the allylic diphosphate substrate, generating a carbocation intermediate. This electrophilic species then undergoes condensation with the double bond of IPP. The final step is the elimination of a proton, which results in the formation of a new double bond.

A critical aspect of this mechanism is the stereocontrol exerted by the enzyme. nih.govresearchgate.net Stereochemical analyses have shown that for both Z- and E-prenyltransferases, the carbon-carbon bond formation occurs at the si face of the IPP double bond. nih.gov The stereochemical outcome of the newly formed double bond is therefore determined by the subsequent elimination step, which is precisely controlled by the enzyme's active site architecture. This control ensures the formation of the correct Z- or E-isomer.

Catalytic Site Architecture and Conserved Motifs in Z-Prenyltransferases

The catalytic site of Z-prenyltransferases is a highly specialized environment that facilitates the precise orchestration of the reaction pathway. nih.gov Unlike their trans-prenyltransferase counterparts, which often feature two conserved aspartate-rich motifs (DDXXD), the active sites of cis-prenyltransferases have a different architecture. nih.gov While the fundamental catalytic machinery shares similarities, the specific residues and their spatial arrangement are tailored to produce the cis-double bond. nih.gov

Cofactor Requirements, including Divalent Metal Ions (e.g., Mg²⁺, Mn²⁺)

The catalytic activity of ω,E,E,Z-geranylgeranyl diphosphate synthase, like other prenyltransferases, is critically dependent on the presence of divalent metal ions, which act as essential cofactors. nih.gov The most crucial of these is magnesium (Mg²⁺), although manganese (Mn²⁺) can sometimes substitute for or supplement its function. nih.govnih.gov

These metal ions play a multifaceted role in the enzymatic reaction. Their primary function is to facilitate the binding of the diphosphate moieties of both the allylic substrate (Z,Z-farnesyl diphosphate) and the homoallylic substrate (isopentenyl diphosphate or IPP). nih.gov The enzyme active site contains highly conserved, negatively charged aspartate-rich motifs (typically DDXXD) that coordinate the positively charged Mg²⁺ ions. nih.govnih.gov This coordination creates a bridge between the enzyme and the substrates, properly orienting them for catalysis.

Furthermore, the metal ions are instrumental in the catalytic mechanism itself. They assist in neutralizing the negative charges of the diphosphate group on the allylic substrate, which promotes the departure of the diphosphate to generate a reactive allylic carbocation. nih.govnih.gov This ionization step is essential for the subsequent condensation with IPP. nih.gov Throughout the reaction cycle, the precise positioning of these metal ions, held in place by the enzyme's structure, ensures the stabilization of reaction intermediates and facilitates the final stereospecific elimination of a proton to form the Z-double bond. nih.gov

Comparative Analysis with all-E-Geranylgeranyl Diphosphate Synthases

While both ω,E,E,Z-geranylgeranyl diphosphate (ω,E,E,Z-GGPP) synthase and all-E-geranylgeranyl diphosphate (all-E-GGPP) synthase catalyze the addition of an IPP unit to a C15 farnesyl diphosphate (FPP) precursor, they represent two distinct classes of enzymes—cis (or Z) and trans (or E) prenyltransferases, respectively—that differ fundamentally in their structure, substrate handling, and the stereochemical outcome of the reaction. nih.govnih.gov

Differences in Enzyme Structure and Substrate Binding Specificity

The most significant distinction between Z- and E-prenyltransferases lies in their protein architecture. They are structurally and evolutionarily unrelated, possessing different primary amino acid sequences and tertiary folds. nih.govnih.gov All-E-GGPP synthases typically feature a characteristic α-helical fold common to most trans-prenyltransferases. nih.gov Their active sites are often described as elongated hydrophobic tunnels or channels that accommodate the growing all-trans isoprenoid chain in a linear, extended conformation. nih.gov

In contrast, the synthases responsible for producing ω,E,E,Z-GGPP belong to the cis-prenyltransferase family. The active sites of these enzymes are not simple channels. Instead, they are shaped to impose a specific folded or bent conformation on the growing substrate chain. This forces the C2-C3 double bond of the allylic primer into an orientation that directs the incoming IPP to attack from a specific face, ultimately leading to the formation of a cis (Z) double bond. The specific amino acid residues lining the active site cavity are responsible for this steric guidance and precise positioning of the substrates. nih.gov

This difference in active site topology directly influences substrate binding specificity. While both enzymes bind an allylic diphosphate and IPP, the Z-synthase must specifically recognize and bind its own Z-configured precursor (Z,Z-Farnesyl diphosphate) for subsequent elongation, a substrate that would not fit properly into the active site of an E-synthase.

Divergence in Stereochemical Control Mechanisms and Product Profiles

The divergence in enzyme structure is directly responsible for their distinct stereochemical control mechanisms. The catalytic mechanism for both enzyme classes involves three core steps: ionization of the allylic diphosphate, electrophilic attack by the resulting carbocation on the C4 of IPP, and proton elimination to form the new double bond. nih.gov However, the stereochemical course of these steps is rigidly controlled by the enzyme's active site.

In all-E-GGPP synthase , the extended binding pocket orients the allylic carbocation and the incoming IPP in a way that leads to the formation of a new trans (E) double bond upon proton elimination. This mechanism is repeated for each IPP addition, resulting in a product profile dominated by all-E-geranylgeranyl diphosphate. nih.gov

In ω,E,E,Z-GGPP synthase , the unique architecture of the active site constrains the substrates, forcing the condensation reaction to proceed with a different stereochemistry. nih.gov The enzyme guides the C1 of the allylic carbocation to attack the C4 of IPP and controls the subsequent proton abstraction from C2 of the new product in a manner that exclusively or predominantly yields a cis (Z) configuration at the newly formed C2-C3 double bond. nih.gov

The resulting product profiles are, therefore, highly specific. The primary product of all-E-GGPPS is all-E-GGPP, a central precursor for a vast number of primary and secondary metabolites, including carotenoids, chlorophylls, and diterpenes. nih.govresearchgate.net The product of ω,E,E,Z-GGPPS is ω,E,E,Z-GGPP, which serves as a precursor for more specialized molecules, such as certain polyprenols and other natural products with Z-isoprene units. researchgate.net

Interactive Data Table: Comparison of Z- and E- Geranylgeranyl Diphosphate Synthases

| Feature | ω,E,E,Z-Geranylgeranyl Diphosphate Synthase | all-E-Geranylgeranyl Diphosphate Synthase |

| Enzyme Class | cis (Z)-Prenyltransferase nih.gov | trans (E)-Prenyltransferase nih.govnih.gov |

| Typical Structure | Unique fold, distinct from E-synthases nih.gov | Conserved α-helical fold nih.gov |

| Active Site Shape | Pocket enforcing a bent/folded substrate conformation | Elongated hydrophobic channel/tunnel nih.gov |

| Allylic Substrate | (Z,Z)-Farnesyl Diphosphate | (E,E)-Farnesyl Diphosphate |

| Stereochemical Control | Active site constrains substrates for cis addition nih.gov | Active site allows extended substrate conformation for trans addition nih.gov |

| Primary Product | ω,E,E,Z-Geranylgeranyl Diphosphate | all-E-Geranylgeranyl Diphosphate nih.gov |

Metabolic Roles and Downstream Pathways of ω,e,e,z Geranylgeranyl Diphosphate

Function as an Intermediate in Z,E-Mixed Polyisoprenoid Biosynthesis

ω,E,E,Z-Geranylgeranyl diphosphate (B83284) is a key intermediate in the synthesis of polyisoprenoids characterized by a mixture of Z (cis) and E (trans) double bonds. These molecules play crucial roles in various cellular processes.

Longer-chain prenyltransferases, specifically cis-prenyltransferases (CPTs), utilize ω,E,E,Z-geranylgeranyl diphosphate as a substrate to synthesize long-chain polyisoprenoids. In the model plant Arabidopsis thaliana, the enzyme AtHEPS (also known as AtCPT4) is a plastid-localized cis-prenyltransferase nih.gov. CPTs catalyze the sequential condensation of isopentenyl diphosphate (IPP) onto an allylic diphosphate starter molecule, such as geranylgeranyl diphosphate (GGPP), to form polymers with predominantly Z-configured double bonds nih.gov. The initiation with an all-trans precursor like GGPP results in the characteristic di-trans, poly-cis structure of many plant polyisoprenoids nih.gov.

The elongation of ω,E,E,Z-geranylgeranyl diphosphate by cis-prenyltransferases leads to the formation of specific classes of polyisoprenoid alcohols, including ficaprenols and betulaprenols. Research on the biosynthesis of betulaprenols in Betula verrucosa has shown that these molecules are formed by the cis-addition of isoprene (B109036) units to an all-trans-farnesyl pyrophosphate starter, indicating a similar mechanism involving a Z-isomer intermediate for chain elongation nih.govnih.gov. These polyisoprenoid alcohols are essential components of cellular membranes and are involved in processes such as glycosylation.

Genetic and Molecular Regulation of ω,e,e,z Geranylgeranyl Diphosphate Biosynthesis

Identification and Characterization of Genes Encoding ω,E,E,Z-Geranylgeranyl Diphosphate (B83284) Synthases

While the specific gene encoding an ω,E,E,Z-geranylgeranyl diphosphate synthase has not been extensively characterized across many species, research into the broader family of short-chain Z-prenyltransferases provides a strong framework for understanding its genetic basis. These enzymes catalyze the sequential condensation of isopentenyl diphosphate (IPP) onto an allylic diphosphate primer, with at least one condensation step resulting in a Z-configured double bond. For instance, a short-chain Z-isoprenyl diphosphate synthase (Rv1086) has been identified in Mycobacterium tuberculosis that synthesizes the C15 analogue, ω,E,Z-farnesyl diphosphate nih.gov. In plants, enzymes such as nerylneryl diphosphate (C20) synthase and Z,Z-farnesyl diphosphate synthase have been characterized, highlighting the genetic machinery capable of producing short-chain Z-isoprenoids nih.gov.

Genome-wide analyses in various plant species have revealed that Z-prenyltransferases (CPTs) constitute a diverse gene family. These enzymes are responsible for producing a wide array of Z-isoprenoids, from short-chain precursors for specialized metabolites to long-chain polyprenols and dolichols essential for protein glycosylation mdpi.com.

For example, a comprehensive study of the tomato (Solanum lycopersicum) genome identified seven CPT family members (SlCPT1-7) nih.gov. This family shows significant functional diversity, with different isoforms producing isoprenoids of varying lengths. Notably, some members are specialized in short-chain products, such as SlCPT1 (neryl diphosphate synthase, C10), SlCPT2 (nerylneryl diphosphate synthase, C20), and SlCPT6 (Z,Z-farnesyl diphosphate synthase, C15) nih.gov. This isoform diversity allows for precise control over the type of Z-isoprenoid produced.

Similarly, a genome-wide study in the rubber-producing plant Taraxacum kok-saghyz (TKS) identified eight CPT and two CPT-like (CPTL) genes researchgate.net. The CPT family in TKS can be structurally and functionally divided into two main groups:

Heteromeric cisPTs: These enzymes function as complexes, typically requiring a catalytic CPT subunit and a non-catalytic CPTL subunit to be active.

Homomeric cisPTs: These enzymes are active as homodimers, consisting of two identical CPT subunits.

This structural diversity adds another layer of regulatory complexity to the biosynthesis of Z-isoprenoids. The differential expression of these various isoforms across tissues underscores their specialized roles; in tomato, transcripts for certain CPTs are found at low levels in multiple tissues, while others are highly expressed specifically in tissues like trichomes or red fruit nih.gov.

| Gene Designation | Enzyme Product | Chain Length | Primary Expression Location |

|---|---|---|---|

| SlCPT1 (NDPS1) | Neryl diphosphate | C10 | Trichomes |

| SlCPT2 | Nerylneryl diphosphate | C20 | Multiple tissues (low levels) |

| SlCPT3 | Dolichol precursor (inferred) | Long-chain | Trichomes |

| SlCPT4 | Long-chain polyisoprenoids | C25-C55 | Multiple tissues (low levels) |

| SlCPT5 | Long-chain polyisoprenoids | C25-C55 | Multiple tissues (low levels) |

| SlCPT6 | Z,Z-Farnesyl diphosphate | C15 | Red fruit, Roots |

| SlCPT7 | Long-chain polyisoprenoids | C25-C55 | Multiple tissues, Trichomes |

The expression of genes encoding Z-prenyltransferases is tightly regulated to control the flux towards specific Z-isoprenoid products. Transcriptional regulation is a primary control point, governed by the interaction of transcription factors with cis-acting elements in the promoter regions of CPT genes. Studies have shown that the expression of CPT genes can be significantly induced by hormones such as methyl jasmonate (MeJA) and ethylene, which are key signaling molecules in plant defense and development researchgate.net. For instance, in T. kok-saghyz, the expression of several TkCPT genes was significantly upregulated in response to MeJA treatment, suggesting their role in stress-induced metabolic pathways researchgate.net.

Post-transcriptional regulation, which includes mechanisms like alternative splicing, mRNA stability, and microRNA (miRNA)-mediated silencing, offers another layer of control over gene expression nih.gov. After transcription, the stability and distribution of different transcripts can be modulated by RNA binding proteins (RBPs) that recognize specific sequences or structures, often in the untranslated regions (UTRs) of the mRNA nih.gov. While specific instances of post-transcriptional regulation for ω,E,E,Z-geranylgeranyl diphosphate synthase genes are not yet well-documented, these mechanisms are known to play a crucial role in fine-tuning the expression of metabolic genes in response to developmental cues and environmental stresses in plants nih.gov.

Environmental and Developmental Influences on Gene Expression

The expression of Z-prenyltransferase genes is highly responsive to both internal developmental programs and external environmental stimuli. The tissue-specific expression patterns of CPT isoforms indicate that the biosynthesis of different Z-isoprenoids is compartmentalized and linked to the function of specific cells or organs nih.gov. For example, the high expression of certain SlCPT genes in the trichomes of tomato plants suggests a role for their products in plant defense against herbivores or pathogens nih.gov.

Environmental factors, particularly abiotic and biotic stresses, can profoundly influence the expression of these genes. The presence of stress-responsive cis-elements in the promoters of TkCPT genes, such as those related to abscisic acid (a key stress hormone), drought, and cold, indicates that Z-isoprenoid biosynthesis is an integral part of the plant's stress adaptation response researchgate.net. This suggests that the production of compounds like ω,E,E,Z-geranylgeranyl diphosphate may be ramped up under specific adverse conditions to serve a protective or signaling function.

Detailed analysis of the promoter regions of Z-prenyltransferase genes has provided significant insights into their transcriptional control. By scanning the upstream sequences of genes, researchers can identify conserved motifs known as cis-acting regulatory elements, which serve as binding sites for transcription factors.

A study on the TkCPT/CPTL gene family in T. kok-saghyz identified a multitude of such elements within the 2000 bp region upstream of the coding sequences researchgate.net. These elements were broadly classified into categories related to hormone responsiveness, environmental stress, developmental processes, and light response. The presence of these elements provides a molecular blueprint for how the expression of these genes is integrated with various signaling pathways.

| Element Motif | Category | Associated Function/Response |

|---|---|---|

| TATA-box, CAAT-box | Promoter-related | Core elements for transcription initiation |

| ABRE element | Hormone-responsive | Response to abscisic acid (ABA) |

| GARE-motif, TATC-box | Hormone-responsive | Response to gibberellin |

| CGTCA-motif, TGACG-motif | Hormone-responsive | Response to methyl jasmonate (MeJA) |

| TCA element | Hormone-responsive | Response to salicylic acid |

| LTR element | Environmental stress | Response to low-temperature and drought |

| GT1-motif, Box 4 | Light-responsive | Regulation by light |

The combination of these elements in the promoter of a specific CPT gene dictates its unique expression profile, allowing for fine-tuned control of Z-isoprenoid biosynthesis in different tissues and under varying conditions researchgate.netresearchgate.net.

Horizontal gene transfer (HGT), the movement of genetic material between different species, is a significant force in the evolution of some metabolic pathways. In the context of Z-prenyltransferases, evidence suggests that HGT may have played a role in their evolutionary history. For instance, the presence of undecaprenyl diphosphate synthase (UPPS)-like cis-prenyltransferases in some protists, such as Giardia, is thought to be the result of HGT from bacteria. Furthermore, it has been proposed that the ancestral genes for the subunits of heteromeric eukaryotic CPTs may have been acquired by a common ancestor of eukaryotes through an HGT event from an archaeal lineage (Euryarchaeota). These events can introduce novel enzymatic capabilities into an organism, potentially enabling the synthesis of new classes of compounds.

Evolutionary Biology of Z-Prenyltransferases and Their Stereospecificity

The ability to control the stereochemistry of the newly formed double bond is a fundamental characteristic of prenyltransferases. Z-prenyltransferases are evolutionarily and structurally unrelated to their trans-prenyltransferase counterparts, indicating they arose from a distinct ancestral protein and evolved separately. The crystal structures of cis-prenyltransferases have revealed a protein fold that is completely different from that of trans-prenyltransferases.

The stereospecificity of the condensation reaction—that is, the determination of whether a Z or E double bond is formed—is dictated by the three-dimensional architecture of the enzyme's active site. This site must accommodate the allylic diphosphate and the incoming IPP molecule in a precise orientation. In trans-prenyltransferases, the active site is a deep hydrophobic pocket that forces the substrates into a conformation leading to trans-addition.

In contrast, structural studies of cis-prenyltransferases, including the human CPT complex, have revealed a unique active site structure nih.govnih.govresearchgate.net. Instead of a contained pocket, these enzymes feature an "outlet" or channel that allows the growing, hydrophobic isoprenoid chain to extend out of the active site, often directly into the membrane where the enzyme is located nih.govresearchgate.net. This structural feature uncouples the length of the final product from the size of the active site pocket, which is a paradigm seen in short-chain trans-prenyltransferases nih.govnih.gov. The specific arrangement of conserved amino acid residues within the active site precisely positions the substrates to facilitate the cis-condensation reaction. This distinct evolutionary solution for catalysis underscores the divergent evolution of these two critical families of enzymes in isoprenoid biosynthesis.

Structural Biology and Enzyme Engineering of ω,e,e,z Geranylgeranyl Diphosphate Biosynthetic Enzymes

Three-Dimensional Structures of ω,E,E,Z-Geranylgeranyl Diphosphate (B83284) Synthases

The determination of the crystal structures of various cis-prenyltransferases has provided significant insights into their function and specificity. While a structure for a dedicated ω,E,E,Z-geranylgeranyl diphosphate synthase is not as commonly cited as other prenyltransferases, analysis of homologous cis-PTs that produce related Z-isoprenoids reveals a conserved structural framework.

cis-Prenyltransferases, the enzyme family responsible for ω,E,E,Z-geranylgeranyl diphosphate synthesis, are typically composed entirely of α-helices connected by loops. ntu.edu.tw This arrangement of core helices forms a large central cavity that houses the active site. ntu.edu.tw This active site is characterized by a hydrophobic tunnel, which is crucial for accommodating the growing isoprenoid chain of the substrate and product. escholarship.org

Within this active site, two highly conserved aspartate-rich motifs, known as Motif I (DDXXD) and Motif II (NSE/DTE), are present. escholarship.org These motifs are located on opposing walls of the central cavity and are essential for catalysis. They function by binding the diphosphate moiety of the substrates, isopentenyl diphosphate (IPP) and the allylic primer, and coordinating with essential divalent metal ions, typically Mg2+, which are required for enzymatic activity. proteopedia.orgnih.gov This coordination facilitates the ionization of the allylic substrate, initiating the condensation reaction. nih.gov

The key distinction between cis-(Z)- and trans-(E)-prenyltransferases lies in the structural features that dictate the stereochemical outcome of the condensation reaction. nih.gov While both enzyme classes utilize the same fundamental chemical mechanism, their active site topographies differ significantly, leading to the formation of either a Z or an E double bond. nih.gov

In cis-prenyltransferases, the orientation of the IPP substrate relative to the allylic substrate is precisely controlled by the architecture of the active site. Specific amino acid residues within the catalytic pocket create steric constraints that force the C4 of IPP to attack the C1 of the allylic carbocation from a specific face. This controlled approach is what leads to the formation of a Z-configured double bond. In contrast, the active sites of E-prenyltransferases are shaped differently, promoting an attack from the opposite face, which results in an E double bond. The structural basis for this stereospecificity is determined by the precise positioning of amino acid side chains that guide the substrates into the correct orientation for the desired stereochemical outcome. nih.govnih.gov

Substrate Binding and Product Release Mechanisms

The catalytic cycle of ω,E,E,Z-geranylgeranyl diphosphate synthases involves the ordered binding of substrates, a series of condensation reactions, and the eventual release of the final product. Structural studies of enzyme-ligand complexes have been instrumental in elucidating these processes.

Crystal structures of cis-prenyltransferases complexed with substrates or their non-reactive analogs provide a static snapshot of the catalytic process. These structures show the allylic substrate bound deep within the hydrophobic active site tunnel, with its diphosphate group anchored by the conserved aspartate-rich motifs and Mg2+ ions. researchgate.net The incoming IPP molecule binds in a neighboring pocket, positioned for nucleophilic attack. Key interactions, including hydrogen bonds and salt bridges between the enzyme's catalytic residues and the substrates' diphosphate moieties, are critical for proper positioning and catalysis. researchgate.net

Similarly, structures of enzyme-product complexes reveal how the elongated C20 chain of ω,E,E,Z-geranylgeranyl diphosphate is accommodated within the hydrophobic tunnel. The final chain length of the product is often determined by the dimensions of this tunnel; specific bulky amino acid residues at the end of the pocket can act as a "wall," preventing further chain elongation. ntu.edu.tw

Enzyme catalysis is a dynamic process involving significant conformational changes. nih.govresearchgate.net Upon substrate binding, flexible loops surrounding the active site of the synthase often close over the catalytic pocket. This "lid" motion sequesters the reactive intermediates from the aqueous solvent and properly aligns the catalytic machinery. After the final condensation reaction is complete and the ω,E,E,Z-geranylgeranyl diphosphate product is formed, these loops are thought to reopen, facilitating the release of the product and allowing a new catalytic cycle to begin. These conformational shifts are essential for both the efficiency and fidelity of the enzymatic reaction.

Directed Evolution and Rational Mutagenesis for Altered Specificity

The detailed structural and mechanistic understanding of isoprenyl diphosphate synthases has enabled researchers to modify these enzymes through protein engineering techniques like directed evolution and site-directed mutagenesis. nih.gov The goal of this engineering is often to alter the product specificity of the enzyme, for instance, by changing the final chain length or even the stereochemistry of the product. nih.govnih.gov

Rational mutagenesis involves making specific changes to the amino acid sequence based on the enzyme's known three-dimensional structure. For example, studies on related geranylgeranyl diphosphate synthases (GGPPS) have shown that mutating specific residues in the active site can lead to changes in product distribution. nih.govresearchgate.netanu.edu.au By substituting bulky amino acids at the base of the hydrophobic tunnel with smaller ones, scientists have successfully engineered enzymes to produce longer-chain isoprenoids. Conversely, introducing larger residues can shorten the product length. ntu.edu.tw It has been discovered that specific pairs of amino acid residues, such as Leu-Val/Val-Ala, were critical in the functional divergence of homomeric geranyl diphosphate synthases (GPPSs) and GGPPSs. nih.gov

These engineering efforts not only deepen our understanding of the structure-function relationships in these enzymes but also pave the way for the customized biosynthesis of specific isoprenoids, like ω,E,E,Z-geranylgeranyl diphosphate, for various industrial and pharmaceutical applications. nih.gov

Table of Mutagenesis Effects on Isoprenyl Diphosphate Synthase Specificity

| Enzyme Source | Original Product | Mutation(s) | Altered Product(s) | Reference |

| Oryza sativa (rice) GGPPS1 | GGPP | A22R/A26P/V162A/M218S/F227Y | Increased GPP, FPP, and GGPP production | nih.gov |

| Thermotoga maritima OPPs | C40-OPP | F132A | C50-OPP (predominantly) | ntu.edu.tw |

| Thermotoga maritima OPPs | C40-OPP | A76Y / S77F | C20 (GGPP) | ntu.edu.tw |

| Pentalenene Synthase | Pentalenene | T182A | Varied product diversity | nih.gov |

Strategies for Engineering Z-Prenyltransferase Activity and Product Profiles

The understanding of the structural determinants of product specificity in Z-prenyltransferases has enabled the development of targeted engineering strategies to alter their catalytic activity and generate novel products. nih.govnih.gov These strategies primarily involve site-directed mutagenesis to modify the architecture of the enzyme's active site. nih.govwikipedia.org

One of the most successful strategies involves modulating the volume of the active site pocket to control the final chain length of the isoprenoid product. nih.govnih.gov

Shortening Product Chains : Introducing bulky amino acid residues at the bottom of the active site can constrict the pocket, thereby forcing the termination of chain elongation at an earlier stage. nih.govnih.gov For example, replacing smaller residues like alanine or serine with larger ones like leucine, tyrosine, or phenylalanine has been shown to shift production from longer-chain products to shorter ones. nih.govnih.gov In the M. luteus UPP synthase, substituting Ala72, Phe73, and Trp78 with leucine successfully shortened the final products from C55 to C20-C35. nih.gov An additional mutation (F223H) resulted in even shorter products. nih.gov

Lengthening Product Chains : Conversely, creating more space in the active site can allow for the synthesis of longer-chain isoprenoids. A strategy employed in M. luteus UPP synthase involved inserting charged residues, characteristic of long-chain cis-PTs, into helix-3, which forms part of the large hydrophobic cleft. nih.gov This modification resulted in a significant lengthening of the product chain, yielding C60-C75 molecules. nih.gov

Structure-based engineering has also been used to alter substrate specificity and the regio- and stereo-selectivity of the prenylation reaction. By comparing the crystal structures of different prenyltransferases, researchers can identify key residues that govern substrate selection. nih.gov Mutating these "gatekeeper" residues can switch the enzyme's preference for different prenyl donors (e.g., from dimethylallyl pyrophosphate to geranyl pyrophosphate), thereby diversifying the range of possible products. nih.govresearchgate.net These engineering efforts have successfully produced a series of unnatural, novel indolactams by altering the substrate and product specificities of the enzymes TleC and MpnD. nih.gov

| Engineering Strategy | Target/Mechanism | Outcome | Example |

| Chain Length Shortening | Introduce bulky residues into the active site to reduce volume. | Production of shorter-chain isoprenoids. nih.govnih.gov | Replacing Ala72, Phe73, Trp78 with Leu in UPP synthase shifted product from C55 to C20-C35. nih.gov |

| Chain Length Lengthening | Insert charged residues into the hydrophobic cleft to expand the active site. | Production of longer-chain isoprenoids. nih.gov | Modification of helix-3 in UPP synthase resulted in C60-C75 products. nih.gov |

| Altering Substrate Specificity | Mutate key "gatekeeper" residues in the prenyl-binding pocket. | Changed preference for prenyl donor and altered regio/stereo-selectivity. nih.gov | Engineering of TleC and MpnD to accept different prenyl donors and produce novel indolactams. nih.gov |

Protein Oligomerization and Assembly in Z-Prenyltransferase Function

The quaternary structure, or the oligomerization of protein subunits, is a critical aspect of Z-prenyltransferase function, influencing catalytic activity, stability, and product specificity. nih.govbiorxiv.org Unlike trans-prenyltransferases, cis-PTs exhibit diverse subunit compositions, which are often correlated with the length of their isoprenoid products. nih.govnih.gov

cis-Prenyltransferases can be broadly classified into two subfamilies based on their oligomeric state:

Homodimeric Enzymes : Found in bacteria and plants, these enzymes are composed of two identical catalytic subunits. nih.govnih.gov They are typically responsible for synthesizing short- to medium-chain products, such as undecaprenyl diphosphate (C55). nih.govnih.gov The bacterial UPP synthase serves as a well-characterized model for this class of enzymes. nih.gov

Heteromeric Enzymes : Mammalian, fungal, and long-chain plant cis-PTs are often heteromeric, meaning they are composed of different subunits. nih.gov These complex enzymes are responsible for synthesizing long-chain products like dolichol, which is essential for protein N-glycosylation. nih.govnih.gov The human cis-prenyltransferase (hcis-PT), for instance, is a heterotetramer assembled as a dimer of heterodimers. biorxiv.org This complex consists of two catalytic subunits, dehydrodolichyl diphosphate synthase (DHDDS), and two non-catalytic, auxiliary subunits known as the Nogo-B receptor (NgBR). nih.govbiorxiv.org

The non-catalytic subunits in heteromeric complexes are not merely structural components; they are essential for enzyme function. nih.govbiorxiv.org Structural analysis of the human hcis-PT complex revealed that the C-terminus of the "inactive" NgBR subunit extends across the heterodimeric interface to directly participate in substrate binding within the active site of the DHDDS subunit. biorxiv.org This physical interaction facilitates allosteric communication between the subunits and is crucial for catalytic activity. biorxiv.org Mutations in the NgBR subunit, particularly in the conserved C-terminal RXG motif involved in IPP binding, can lead to reduced cis-PT activity and altered product chain length. nih.gov This highlights the cooperative nature of the subunits in determining the final product specificity. acs.org

In some cases, the oligomeric state itself can be a factor in function. In plants, certain DHDDS-like proteins can function as homodimers to produce medium-chain products, while others form heterodimeric complexes with NgBR-like partners to synthesize longer-chain products. semanticscholar.org This suggests that the association with different subunits is a mechanism to modulate the enzyme's product profile. semanticscholar.org

| Oligomeric State | Subunit Composition | Typical Product Chain Length | Functional Characteristics |

| Homodimer | Two identical catalytic subunits | Short to Medium (e.g., C55) nih.govnih.gov | Common in bacteria and some plant enzymes. nih.govnih.gov |

| Heterodimer | One catalytic and one non-catalytic subunit | Long (e.g., >C60) semanticscholar.org | Non-catalytic subunit is essential for activity and product determination. nih.govsemanticscholar.org |

| Heterotetramer | Dimer of heterodimers (e.g., two catalytic, two non-catalytic) | Long (e.g., Dolichol) nih.govbiorxiv.org | Non-catalytic subunit (NgBR) directly participates in substrate binding in the active site of the catalytic subunit (DHDDS). biorxiv.org |

Advanced Research Methodologies for ω,e,e,z Geranylgeranyl Diphosphate Investigation

Analytical Techniques for Isomer Discrimination and Quantification

The primary challenge in studying Z,E,E-GGPP lies in its separation and accurate quantification from a complex biological matrix that often contains other isoprenoid isomers, particularly the all-trans (E,E,E)-GGPP.

Direct analysis of geranylgeranyl diphosphate (B83284) (GGPP) presents a challenge due to its amphiphilic nature and the presence of the thermally labile diphosphate moiety. nih.gov This makes direct analysis by gas chromatography-mass spectrometry (GC-MS) impossible without derivatization. nih.gov Consequently, a common strategy involves enzymatic hydrolysis of the diphosphate group to the corresponding alcohol, geranylgeraniol (GGOH), which can then be analyzed by GC-MS. oup.com However, this approach results in the loss of information contained within the diphosphate group and is not ideal for quantifying the native molecule.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a more direct and powerful tool. Measurement of isoprenoid intermediates via standard LC-MS can be challenging due to the hydrophilicity of the molecules. nih.govspringernature.com To overcome this, robust methods using hydrophilic interaction liquid chromatography (HILIC) coupled to a time-of-flight (TOF) mass spectrometer have been developed for analyzing isoprenoid intermediates, including prenyl diphosphates, in microbial systems. nih.govspringernature.com For plant tissues, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) has been successfully developed to quantify GGPP. nih.gov In such methods, specific quantitative transitions can be monitored; for instance, GGPP can lose a phosphate (B84403) group in the MS source, allowing for the selection of a transition like m/z 369.2 > 79.0 for quantification, which corresponds to the deprotonated monophosphate fragmenting to a phosphate ion. nih.gov

The separation of geometric isomers (E/Z) is critical. While baseline chromatographic separation can be difficult, distinct fragmentation patterns or retention times under specialized LC conditions can aid in discrimination. Chiral LC columns, such as those based on cyclodextrin, have been used to separate other isoprenoid isomers like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), demonstrating the potential for applying chirality-specific LC-MS to resolve complex isoprenoid mixtures. researchgate.net

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection. Requires hydrolysis of GGPP to GGOH. | High resolution and established libraries for identification. oup.com | Indirect analysis (measures alcohol form); requires derivatization/hydrolysis; loss of diphosphate information. nih.gov |

| LC-MS/MS | Separates compounds in liquid phase based on polarity, followed by mass-based detection and fragmentation. | Directly analyzes the diphosphate molecule; high sensitivity and specificity; suitable for complex matrices. nih.gov | Isomer co-elution can be challenging; requires specialized columns (e.g., HILIC) for good retention. nih.gov |

| Chirality-Specific LC-MS | Utilizes a chiral stationary phase in the LC column to separate stereoisomers. | Capable of resolving enantiomers and potentially diastereomers. researchgate.net | Method development can be complex; availability of specific columns for GGPP isomers may be limited. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules, including the precise determination of double bond stereochemistry (Z or E). However, analyzing compounds from complex biological extracts is often hindered by low concentrations and signal overlap from other metabolites. scispace.com

Isotope labeling is a powerful strategy to overcome these limitations. researchgate.net In this approach, organisms or in vitro reactions are supplied with precursors enriched with stable isotopes like ¹³C or ²H. For example, expressing a biosynthetic pathway in E. coli grown on a medium containing U-¹³C-glucose as the sole carbon source will result in a Z,E,E-GGPP molecule where nearly all carbon atoms are ¹³C. sigmaaldrich.com This uniform labeling dramatically enhances the NMR signal and enables a suite of multidimensional NMR experiments (e.g., HSQC, HMBC) to correlate adjacent atoms and unambiguously determine the molecule's covalent structure and stereochemistry. Specific isotopic labeling, where only certain positions are labeled, can also be used to simplify complex spectra and focus on particular regions of the molecule. scispace.comresearchgate.net This approach is invaluable for confirming the Z-configuration of the double bond at the ω-position, which is the defining feature of this specific isomer.

Biochemical and Enzymological Characterization

Understanding the biosynthesis of ω,E,E,Z-geranylgeranyl diphosphate requires detailed characterization of the enzymes responsible, known as Z-prenyltransferases.

The in vitro reconstitution of the Z,E,E-GGPP biosynthetic pathway is a cornerstone of its biochemical investigation. This "bottom-up" approach involves the individual expression and purification of all necessary enzymatic components. For Z,E,E-GGPP synthesis, this would typically require:

Isopentenyl Diphosphate Isomerase (IDI): To ensure the proper ratio of the C5 building blocks, IPP and DMAPP. nih.gov

A Z-Prenyltransferase: The specific enzyme that catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the final C20 product with the correct stereochemistry.

Once purified, these enzymes are combined in a reaction buffer containing the substrates (IPP and DMAPP) and essential cofactors, most notably Mg²⁺, which is crucial for the catalytic activity of prenyltransferases. nih.gov This controlled environment allows researchers to confirm the function of a specific enzyme, verify the final product structure without interference from other cellular processes, and produce pure material for analytical standards. nih.gov This strategy has been successfully used to reconstitute other isoprenoid pathways, such as the production of farnesene, providing a clear blueprint for its application to Z,E,E-GGPP. nih.gov

Z-prenyltransferases, also known as cis-prenyltransferases, are the key enzymes responsible for creating the Z-double bond in isoprenoids. nih.gov Detailed kinetic and mechanistic studies are performed to understand how these enzymes function and control product specificity.

Kinetic Analysis: Steady-state kinetic parameters are determined to quantify enzyme performance. nih.gov Assays are designed to measure the rate of product formation or substrate consumption under varying substrate concentrations. A common method is the EnzChek Pyrophosphate Assay, which continuously measures the release of pyrophosphate (PPi), a byproduct of the prenyl transfer reaction. nih.gov From this data, key parameters such as the Michaelis constant (Kₘ), which reflects substrate affinity, and the catalytic rate constant (kcat), which represents the turnover number, can be calculated. nih.govunito.it

| Parameter | Description | Significance |

|---|---|---|

| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for its substrate (lower Kₘ means higher affinity). nih.gov |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | Measures the maximum catalytic activity of the enzyme. nih.gov |

| kcat/Kₘ | Catalytic efficiency of the enzyme. | Provides a measure of how efficiently an enzyme converts substrate to product at low substrate concentrations. nih.gov |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | Directly proportional to the enzyme concentration. |

Mechanistic Studies: To probe the reaction mechanism, researchers employ techniques such as site-directed mutagenesis to alter specific amino acid residues in the enzyme's active site and observe the effect on activity and product specificity. rsc.org This helps identify residues critical for substrate binding, catalysis, and controlling the stereochemistry of the final product. Furthermore, substrate analogs can be used to trap enzymatic intermediates or inhibit the reaction, providing snapshots of the catalytic cycle. acs.org These studies have been fundamental in distinguishing the mechanisms of Z- and E-prenyltransferases.

Molecular Genetic and Synthetic Biology Approaches

Molecular genetics and synthetic biology offer powerful tools for both studying and producing ω,E,E,Z-geranylgeranyl diphosphate. These approaches involve the manipulation of biological systems, typically microorganisms like Escherichia coli or Saccharomyces cerevisiae, to function as cellular factories. cam.ac.ukresearchgate.net

Key strategies in this field include:

Heterologous Expression: The gene encoding a specific Z-prenyltransferase from a native organism is cloned and expressed in a well-characterized host like E. coli. This allows for high-level production of the enzyme for in vitro studies or for direct production of Z,E,E-GGPP within the host cell.

Metabolic Pathway Engineering: To increase the yield of the target molecule, the host organism's metabolism is re-wired. This often involves overexpressing the genes of the native precursor pathways, such as the mevalonate (B85504) (MVA) or the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, to boost the supply of the IPP and DMAPP building blocks. nih.govcam.ac.uk

Flux Optimization: Competing metabolic pathways that drain the precursor pool are often down-regulated or knocked out entirely. For example, engineering can be used to decrease the flux from farnesyl diphosphate (FPP) towards sterol biosynthesis, thereby making more precursors available for the desired product. unito.it

These synthetic biology approaches not only provide a platform for sustainable, high-titer production of Z,E,E-GGPP but also serve as a powerful in vivo system for testing hypotheses about enzyme function and pathway regulation.

Gene Cloning, Heterologous Expression, and Site-Directed Mutagenesis in Model Systems

The foundation of in-depth biochemical and functional studies of the enzymes responsible for ω,E,E,Z-geranylgeranyl diphosphate synthesis lies in the ability to isolate and manipulate their corresponding genes.

Gene Cloning and Heterologous Expression

The process begins with the identification and cloning of genes encoding for Z-isoprenoid synthases. For instance, a gene encoding a functional geranylgeranyl diphosphate synthase (GGPPS) was cloned from Sporobolomyces pararoseus NGR, a known producer of carotenoids for which GGPP is a key precursor. The full-length cDNA of the gene, designated crtE, was found to be 1,134 base pairs, encoding a protein of 377 amino acids. frontiersin.org To confirm its function, the cloned gene was heterologously expressed in Escherichia coli. frontiersin.org This technique involves introducing the gene of interest into a well-characterized host organism, such as E. coli or yeast, which then produces the enzyme in quantities sufficient for purification and characterization. asm.orgnih.gov This approach has been successfully used to express a variety of isoprenoid biosynthesis enzymes, including those from peppermint, to study their function. nih.gov

Heterologous expression is not only crucial for functional validation but also for overcoming the limitations of low enzyme abundance in native organisms. asm.org By engineering model systems like E. coli to express these enzymes, researchers can create microbial cell factories for the production of specific isoprenoids. asm.orgnih.gov

Site-Directed Mutagenesis

Once a gene is cloned and its corresponding enzyme is produced, site-directed mutagenesis is a powerful tool to investigate the structure-function relationship of the enzyme. neb.comyoutube.com This technique allows for the creation of specific, targeted changes in the DNA sequence, leading to alterations in the amino acid sequence of the protein. neb.comyoutube.com By changing specific amino acids, researchers can identify key residues involved in substrate binding, catalysis, and product specificity.

For example, site-directed mutagenesis was employed to convert a farnesyl diphosphate (FPP) synthase into a geranylgeranyl diphosphate (GGPP) synthase. nih.gov In this study, random mutagenesis followed by site-directed mutagenesis identified that substituting tyrosine at position 81 with histidine (Y81H) was highly effective in changing the enzyme's product specificity from FPP (a C15 isoprenoid) to GGPP (a C20 isoprenoid). nih.gov This suggests that the aromatic ring of tyrosine 81 acts as a gatekeeper, preventing the elongation of the isoprenoid chain beyond C15. nih.gov Such studies provide critical insights into the molecular determinants of product chain length in prenyltransferases.

| Study Focus | Methodology | Model System | Key Findings |

| Functional verification of GGPPS | Gene cloning and heterologous expression | Escherichia coli | The crtE gene from S. pararoseus NGR encodes a functional GGPPS. frontiersin.org |

| Conversion of FPP synthase to GGPP synthase | Random and site-directed mutagenesis | Bacillus stearothermophilus FPP synthase expressed in E. coli | The Y81H mutation was essential for switching product specificity from FPP to GGPP. nih.gov |

| Isoprenoid biosynthesis in peppermint | Gene cloning and heterologous expression | Escherichia coli | A plant homolog of 1-deoxy-D-xylulose-5-phosphate reductoisomerase was identified and functionally expressed. nih.gov |

CRISPR/Cas-mediated Genome Editing for Pathway Engineering

The advent of CRISPR/Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) technology has revolutionized the field of metabolic engineering, providing a powerful tool for precise and efficient genome editing. In the context of ω,E,E,Z-geranylgeranyl diphosphate and other isoprenoids, CRISPR/Cas systems are instrumental in engineering microbial hosts to enhance the production of these valuable compounds.

One of the primary applications of CRISPR/Cas in this area is the optimization of heterologous metabolic pathways integrated into the chromosome of a host organism, such as E. coli. nih.govresearchgate.net While plasmid-based expression can lead to high product titers, chromosomal integration is often preferred for industrial applications due to its greater genetic stability. However, the expression levels from chromosomally integrated pathways can be significantly lower. nih.gov

To address this, CRISPR/Cas9 has been used to systematically replace native promoters of genes in an integrated mevalonate (MVA) pathway with stronger promoters. nih.govresearchgate.net For instance, in a study aimed at producing the isoprenoid bisabolene in E. coli, researchers used CRISPR/Cas9 to replace the native promoters of the MVA pathway genes with stronger T7 promoters. This strategy led to a five-fold improvement in bisabolene production, demonstrating the efficacy of CRISPR/Cas9 for optimizing pathway expression. researchgate.net

The versatility of CRISPR/Cas also allows for the targeted deletion of competing metabolic pathways, thereby redirecting metabolic flux towards the desired isoprenoid product. Furthermore, it can be used to introduce or modify genes to enhance the supply of precursor molecules for isoprenoid biosynthesis. nih.gov

| Application | CRISPR/Cas Strategy | Outcome |

| Optimization of MVA pathway | Systematic replacement of native promoters with stronger promoters | Five-fold increase in bisabolene production in E. coli. researchgate.net |

| Chromosomal engineering | Integration of heterologous pathways into the host genome | Stable production of isoprenoids. nih.gov |

| Metabolic pathway optimization | Deletion of competing pathways and enhancement of precursor supply | Increased metabolic flux towards desired isoprenoid products. nih.gov |

Structural Biology Techniques

Understanding the three-dimensional structure of the enzymes involved in ω,E,E,Z-geranylgeranyl diphosphate biosynthesis is paramount for deciphering their catalytic mechanisms and for guiding protein engineering efforts. X-ray crystallography, cryo-electron microscopy, and computational modeling are the cornerstones of these structural investigations.

X-ray Crystallography and Cryo-Electron Microscopy of Enzymes

X-ray Crystallography has been instrumental in providing high-resolution atomic structures of numerous enzymes in the isoprenoid biosynthesis pathway. nih.govnih.govmdpi.com This technique requires the production of well-ordered crystals of the purified enzyme, which are then diffracted with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which a detailed 3D model can be built.

Crystal structures of enzymes such as mevalonate-5-diphosphate decarboxylase and isopentenyl diphosphate isomerase have been determined, revealing key features of their active sites and providing insights into their catalytic mechanisms. nih.gov For geranylgeranyl diphosphate synthase (GGPPS), crystallographic studies have shown how the product, GGPP, interacts with magnesium ions in the active site. proteopedia.org These structures also serve as templates for understanding the effects of mutations and for the design of specific inhibitors. proteopedia.orgnih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful complementary technique to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. nih.govyoutube.commdpi.com In cryo-EM, a solution of the purified protein is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. youtube.com Thousands of individual particle images are then computationally processed to reconstruct a 3D model of the molecule.

Recently, cryo-EM was used to determine the 2.9 Å-resolution structure of the cyclase domain of a bifunctional class II terpene synthase from Penicillium verruculosum. nih.gov This structure provided valuable insights into the conserved residues that guide the formation of the bicyclic labdane core and revealed differences in the catalytic dyads responsible for the final deprotonation step compared to bacterial and plant counterparts. nih.gov

| Technique | Enzyme Studied | Key Structural Insights |

| X-ray Crystallography | Mevalonate-5-diphosphate decarboxylase | Single-domain α/β protein structure. nih.gov |

| X-ray Crystallography | Isopentenyl diphosphate isomerase | α/β metalloenzyme structure. nih.gov |

| X-ray Crystallography | Geranylgeranyl diphosphate synthase | Interaction of GGPP with Mg2+ ions in the active site. proteopedia.org |

| Cryo-Electron Microscopy | Class II terpene synthase cyclase domain | Conserved residues for bicyclic core formation and divergent catalytic dyads. nih.gov |

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful in silico tools that complement experimental structural biology techniques. mdpi.comnih.gov They provide a dynamic view of enzyme-ligand interactions, allowing researchers to explore the conformational changes that occur during substrate binding and catalysis. scienceopen.comyoutube.com

Computational Modeling is often used to build 3D models of proteins for which experimental structures are not available, a process known as homology modeling. oup.com This involves using the known structure of a related protein as a template. For instance, a 3D model of the GGPPS from Sporobolomyces pararoseus was generated and analyzed in comparison to the yeast GGPPS. This model suggested that three bulky amino acids (Tyr110, Phe111, and His141) in a cavity prevent the further extension of the product chain, thus determining the C20 length of GGPP. frontiersin.org

Molecular Dynamics (MD) Simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time. mdpi.comnih.gov These simulations can reveal how a protein's structure fluctuates and how ligands bind to and unbind from the active site. youtube.com MD simulations have been used to study the flexibility of the active site of farnesyl diphosphate synthase, revealing significant conformational changes that can accommodate different ligands. scienceopen.com These simulations are also crucial for understanding the binding modes of inhibitors and for guiding the design of new drugs targeting isoprenoid biosynthesis enzymes. nih.govscienceopen.com

| Methodology | Enzyme/System Studied | Research Focus | Key Findings |

| Computational Modeling | S. pararoseus GGPPS | Product chain length determination | Bulky amino acid residues in the active site cavity limit product elongation. frontiersin.org |

| Molecular Dynamics Simulations | Farnesyl diphosphate synthase | Active site flexibility and ligand binding | The active site exhibits significant flexibility, allowing for the binding of various ligands. scienceopen.com |

| Computational and MD Simulations | Geranylgeranyl diphosphate synthase | Inhibition by bisphosphonates | Elucidation of the binding modes of bisphosphonate inhibitors. proteopedia.org |

Cellular and Organismal Level Investigations

To fully understand the role of ω,E,E,Z-geranylgeranyl diphosphate and other Z-isoprenoids in a biological context, it is essential to study their metabolism at the cellular and organismal levels. Metabolic profiling and flux analysis are key techniques for achieving this.

Metabolic Profiling and Flux Analysis in Z-Isoprenoid Pathways

Metabolic Profiling involves the comprehensive identification and quantification of all the metabolites in a biological sample. creative-proteomics.com In the context of Z-isoprenoid pathways, this can be used to measure the levels of ω,E,E,Z-geranylgeranyl diphosphate and other isoprenoid intermediates under different conditions. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are typically employed for this purpose. creative-proteomics.comcreative-proteomics.com

Metabolic profiling can reveal bottlenecks in a metabolic pathway and can help to identify the effects of genetic modifications on isoprenoid production. For example, a study on the microbial production of the isoprenoid amorphadiene used metabolic profiling to identify the accumulation of an intermediate, which was then addressed by overexpressing a downstream enzyme to improve the final product yield.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a living cell. nih.govnih.govoup.com It often involves the use of stable isotope tracers, such as 13C-labeled glucose, which are fed to the cells. nih.govnih.gov The distribution of the 13C label in the various metabolites is then measured by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This information can be used to calculate the fluxes through the different metabolic pathways.

| Technique | Biological System | Research Question | Key Findings |

| Metabolic Profiling | Engineered E. coli for amorphadiene production | Identification of metabolic bottlenecks | Accumulation of an intermediate was identified, and its resolution led to increased product yield. |

| Metabolic Flux Analysis | Isoprene-emitting and non-emitting poplar leaves | Carbon flux distribution in the MEP pathway | 99% of the carbon flux is directed to isoprene (B109036) synthesis in emitting leaves; flux is tightly regulated by demand. nih.gov |

| Metabolic Flux Ratio Analysis | Rhodobacter sphaeroides expressing MEP and MVA pathways | Contribution of different pathways to isoprenoid production | Co-expression of MEP and MVA pathways led to a mutual enhancement of their metabolic flux capacity. nih.gov |

In vivo Studies in Model Organisms Utilizing ω,E,E,Z-Geranylgeranyl Diphosphate

In vivo studies utilizing model organisms are crucial for elucidating the biological roles and metabolic fate of specific isoprenoid isomers like ω,E,E,Z-geranylgeranyl diphosphate. While direct investigations focused exclusively on this particular stereoisomer are limited in published literature, a significant body of research on the in vivo characterization of related cis-prenyltransferases and the biosynthesis of Z-isomeric polyprenyl diphosphates in model systems such as Escherichia coli and Saccharomyces cerevisiae provides a framework for understanding the methodologies and potential findings applicable to ω,E,E,Z-geranylgeranyl diphosphate.

These studies typically involve the heterologous expression of cis-prenyltransferase genes in a host organism that can provide the necessary isoprenoid precursors, followed by the extraction and analysis of the resulting polyprenyl products. This approach allows for the functional characterization of enzymes that may synthesize Z-isomeric compounds and provides insights into how these molecules are processed within a living cell.

Metabolic Engineering of Escherichia coli for Z-Isoprenoid Production

E. coli is a widely used model organism for metabolic engineering due to its well-characterized genetics and rapid growth. Researchers have successfully engineered E. coli to produce various isoprenoids, including those with Z-geometry. These studies often involve the introduction of a heterologous mevalonate (MVA) pathway to increase the supply of the fundamental isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

In one notable study, E. coli was engineered to produce Z,Z-farnesol, a C15 isoprenoid alcohol derived from Z,Z-farnesyl diphosphate. This was achieved by expressing a Z,Z-farnesyl diphosphate synthase and a phosphatase to convert the diphosphate to the alcohol form. The findings from such studies demonstrate the feasibility of producing specific Z-isomers in a microbial host and provide a methodological basis for producing and studying ω,E,E,Z-geranylgeranyl diphosphate in vivo.

Characterization of cis-Prenyltransferases in Saccharomyces cerevisiae

The yeast Saccharomyces cerevisiae is another powerful model organism for studying isoprenoid biosynthesis. It possesses its own native mevalonate pathway and has been extensively used to characterize the function of various prenyltransferases. S. cerevisiae has two endogenous cis-prenyltransferases, Rer2p and Srt1p, which are involved in dolichol biosynthesis.

Studies on these enzymes have revealed that they produce polyprenols of different chain lengths. The characterization of the products from these native enzymes, as well as from heterologously expressed cis-prenyltransferases in yeast, provides valuable data on the range of Z-isomeric compounds that can be synthesized and tolerated in a eukaryotic cell. For example, the expression of a cis-prenyltransferase from the plant Lilium longiflorum in a rer2Δ mutant of S. cerevisiae resulted in the production of C40 and C45 polyprenols, demonstrating the utility of this yeast system for characterizing the in vivo products of novel cis-prenyltransferases mdpi.com.

The table below summarizes findings from representative in vivo studies in model organisms that, while not directly investigating ω,E,E,Z-geranylgeranyl diphosphate, provide methodologies and insights applicable to its study.

| Model Organism | Expressed Enzyme(s) | Precursor Pathway | Primary Z-Isomeric Product(s) | Analytical Method(s) | Key Findings |

| Escherichia coli | Z,Z-Farnesyl Diphosphate Synthase, Phosphatase | Heterologous Mevalonate (MVA) Pathway | Z,Z-Farnesol | GC-MS | Demonstrated de novo biosynthesis of a Z-isomeric sesquiterpenoid. |

| Saccharomyces cerevisiae | Endogenous Rer2p | Native Mevalonate (MVA) Pathway | C70-C80 Polyprenols | HPLC | Characterized the chain-length specificity of a native cis-prenyltransferase involved in dolichol synthesis. |

| Saccharomyces cerevisiae | Endogenous Srt1p | Native Mevalonate (MVA) Pathway | C85-C105 Polyprenols | HPLC | Identified a second cis-prenyltransferase with a preference for synthesizing longer-chain polyprenols. |

| Saccharomyces cerevisiae (rer2Δ mutant) | Lilium longiflorum LLA66 (cis-prenyltransferase) | Native Mevalonate (MVA) Pathway | C40/C45 Polyprenols | TLC, LC-MS/MS | Showcased the utility of yeast as a heterologous host for characterizing the in vivo product profile of plant cis-prenyltransferases. mdpi.com |

These studies underscore the power of using model organisms to unravel the complexities of isoprenoid biosynthesis. By expressing putative ω,E,E,Z-geranylgeranyl diphosphate synthases in engineered strains of E. coli or S. cerevisiae, future research can aim to produce and accumulate this specific isomer. Subsequent analyses, including lipidomics and interaction proteomics, could then be employed to investigate its metabolic fate, its incorporation into more complex molecules, and its potential physiological functions within the model organism.

Q & A

Q. What is the structural conformation and nomenclature of omega,E,E,Z-geranylgeranyl diphosphate (GGPP)?

GGPP is a linear isoprenoid diphosphate with the chemical formula C₂₀H₃₆O₇P₂ and a molecular weight of 450.443 Da . Its IUPAC name is (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl trihydrogen diphosphate , and it serves as a precursor for diterpenes, carotenoids, and protein prenylation . Structural identification in experiments relies on NMR (¹H and ³¹P) and crystallographic data to resolve double-bond stereochemistry (E/Z configurations) and confirm phosphate group positioning .

Q. How is GGPP biosynthesized in plant and microbial systems?

GGPP is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, depending on the organism. In plants, GGPP synthases (GGPPS) catalyze the sequential condensation of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) or geranyl diphosphate (GPP) . Key residues (e.g., aspartate-rich motifs like DDXXD ) determine substrate specificity and chain length . In Mycobacterium tuberculosis, a novel class of ω,E,E-FPP synthase lacking canonical motifs can synthesize GGPP, suggesting evolutionary divergence in prenyltransferase mechanisms .

Q. What methods are used to quantify GGPP in cellular extracts?

Liquid chromatography-mass spectrometry (LC-MS) with ion-pairing reagents (e.g., tributylamine) is preferred for separating polar isoprenoid diphosphates. Isotopic labeling (e.g., ¹³C-IPP) combined with NMR or radioactive assays tracks GGPP flux in vivo. For enzyme kinetics, coupled spectrophotometric assays (e.g., using pyrophosphate-releasing enzymes) provide real-time data on GGPP synthase activity .

Advanced Research Questions

Q. How do mutations in GGPP synthase alter product chain length and enzyme kinetics?

Random mutagenesis of Bacillus stearothermophilus FPP synthase identified critical residues (e.g., Y81H , L34V ) that extend product chain length to GGPP. These mutations reduce Kₐₜ by 50–80% and increase Kₘ for DMAPP , suggesting steric hindrance or altered binding-pocket dynamics. Structural modeling shows that Y81 in wild-type enzymes blocks IPP addition beyond FPP, while histidine substitution relaxes this constraint . Comparative studies with human GGPPS highlight conserved mechanisms: Arg⁵⁹ stabilizes the growing prenyl chain via cation-π interactions .

Q. What strategies resolve contradictions in GGPP synthase inhibition data across studies?

Bisphosphonates (e.g., 2-(5-dodecyloxypyridin-3-yl)ethylidene-1,1-bisphosphonic acid ) exhibit varying IC₅₀ values due to differences in enzyme sources (e.g., bacterial vs. mammalian) and assay conditions (e.g., detergent use). For example, CHAPS detergent enhances GGPP synthase activity by 40% in Arabidopsis assays but suppresses it in human isoforms. Standardizing substrate concentrations (e.g., 10 µM IPP, 5 µM GPP) and divalent cations (Mg²⁺ vs. Mn²⁺) improves cross-study comparability .

Q. How do compartment-specific GGPP synthases regulate metabolic flux in plants?

Arabidopsis has five GGPPS isoforms localized to chloroplasts (GGPS1/3), ER (GGPS2/4), and mitochondria (GGPS6). Tissue-specific expression (e.g., GGPS3 in roots, GGPS4 in flowers) directs GGPP toward distinct pathways: chloroplast-localized enzymes feed carotenoid/chlorophyll synthesis, while mitochondrial GGPS6 supplies ubiquinone production. Transient knockdown of GGPS1 reduces gibberellin levels by 70% but increases carotenoid accumulation, indicating competition for shared precursors .

Q. What crystallographic insights explain substrate specificity in GGPP synthases?

Human GGPPS crystallized with GGPP analogs (e.g., 2-ethylallyl diphosphate ) reveals a hydrophobic cavity lined by Phe⁹⁶ , Leu⁹⁹ , and Trp¹⁰³ that accommodates the 20-carbon chain. The DDXXD motif binds Mg²⁺, aligning IPP for nucleophilic attack. Mutating Asp⁷⁷ to alanine abolishes activity, confirming its role in catalysis. Comparative analysis with FPP synthase structures shows a 2.5 Å elongation in the active site to accommodate four additional isoprene units .

Q. How do metabolic engineering approaches optimize GGPP-derived terpenoid yields?

In E. coli, co-expression of GGPPS with ent-copalyl diphosphate synthase (CPS) and taxadiene synthase increased taxadiene production 12-fold. Dynamic flux analysis identified GGPP accumulation as a bottleneck; tuning IPP/DMAPP supply via MVA pathway upregulation (e.g., idi, dxs overexpression) improved titers. In plants, CRISPR-mediated GGPPS3 knockout diverted GGPP toward farnesol in flowers, altering volatile emission profiles .

Methodological Considerations

- Enzyme Assays : Use 10 mM MgCl₂ and 0.01% Triton X-100 to stabilize recombinant GGPPS. Avoid DMSO (>1%) to prevent denaturation .

- Structural Studies : Soak crystals in 20% PEG 3350 and 0.2 M sodium malonate for optimal diffraction (1.8–2.2 Å resolution) .

- Metabolic Flux Analysis : Employ ¹³C-glucose labeling with GC-MS to trace GGPP incorporation into diterpenes vs. carotenoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.